4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
Description
The compound 4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine features a 1,3-oxazole core substituted at positions 2, 4, and 3. Key structural elements include:
- Position 4: A 4-chlorobenzenesulfonyl group, imparting strong electron-withdrawing properties.
- Position 2: A 2-methylphenyl group, contributing steric bulk and aromaticity.
- Position 5: An N-[(oxolan-2-yl)methyl] amine side chain, enhancing solubility via the tetrahydrofuran-derived moiety.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-14-5-2-3-7-18(14)19-24-21(20(28-19)23-13-16-6-4-12-27-16)29(25,26)17-10-8-15(22)9-11-17/h2-3,5,7-11,16,23H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQIJDICXBIULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the sulfonyl group: This step involves the sulfonylation of the oxazole ring using a sulfonyl chloride reagent, such as 4-chlorobenzenesulfonyl chloride.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the oxazole derivative is reacted with a tetrahydrofuran-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and oxazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of sulfonamide compounds, including those similar to 4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine, exhibit antiviral properties. Specifically, compounds with sulfonamide groups have been noted for their ability to inhibit HIV replication. This suggests a potential application in developing antiviral therapies targeting HIV and possibly other viral infections .
Anti-cancer Properties
The structural features of this compound may allow it to interact with biological targets involved in cancer progression. Compounds containing oxazole rings have shown promise in inhibiting cancer cell growth and proliferation. For instance, similar compounds have been synthesized and tested for their anticancer activities against various cancer cell lines, indicating that further studies could explore the specific efficacy of this compound in cancer therapy .
Materials Science
Solar Cell Applications
Recent studies have highlighted the role of sulfonyl chlorides in enhancing the stability and efficiency of perovskite solar cells. The compound can act as a Lewis acid passivation material, which improves the photovoltaic performance by minimizing carrier losses at interfaces within solar cells. The use of sulfonyl compounds has been linked to increased power conversion efficiencies (PCE), making them valuable in the development of high-performance solar technologies .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound A : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine
- Position 2 : 2-Furyl (electron-deficient heteroaromatic group).
- Position 5 : N-(4-fluorophenyl) amine (aromatic, less polar than the target compound’s oxolane side chain).
- Key Differences : The furyl group may reduce steric hindrance compared to 2-methylphenyl, while the fluorophenyl amine decreases solubility.
Compound B : 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
- Position 4 : Benzenesulfonyl (lacks the chloro substituent, reducing electron withdrawal).
- Position 2 : 2-Chlorophenyl (similar steric bulk but more electronegative than 2-methylphenyl).
- Position 5 : Morpholine-containing propyl chain (enhances solubility but introduces a tertiary amine).
- Key Differences : The absence of a chloro group on the sulfonyl may lower binding affinity to targets requiring halogen interactions.
Compound C : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
- Core : Thiazole (sulfur atom increases electron density vs. oxazole).
- Substituents : Dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl) enhance rigidity and acidity.
- Key Differences : The thiazole core and dual sulfonyls may alter metabolic stability and target selectivity.
Solubility and Stability :
- The oxolane moiety in the target compound improves water solubility compared to Compounds A (fluorophenyl) and B (morpholinopropyl).
- The 4-chlorobenzenesulfonyl group increases metabolic stability relative to non-halogenated analogs like Compound B.
Data Table: Structural and Property Comparison
Biological Activity
4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxazole ring : Contributes to its biological activity.
- Chlorobenzenesulfonyl group : Known for enhancing solubility and bioavailability.
- Oxolan moiety : Imparts specific interactions with biological targets.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Anticancer Activity
- MDM2 Inhibition : The compound has shown promising results as an MDM2 inhibitor, which leads to the activation of the p53 pathway, crucial for tumor suppression. In vitro studies demonstrated significant inhibition of tumor cell proliferation, suggesting its potential as a therapeutic agent against cancers where the p53 pathway is dysregulated .
- Cell Proliferation Studies : In cell line assays, the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties. For example, it effectively inhibited the growth of colorectal cancer cells (HCT116) with an IC50 of approximately 0.12 µM .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:
- β-Catenin Inhibition : It has been identified as a potent inhibitor of β-catenin signaling, which is implicated in several cancers. This inhibition correlates with reduced Wnt-dependent transcriptional activity and decreased cell proliferation in treated cell lines .
The proposed mechanism involves:
- Binding Affinity : The chlorobenzenesulfonyl group enhances binding affinity to target proteins, facilitating effective inhibition of pathways critical for tumor growth.
- Activation of Tumor Suppressor Genes : By inhibiting MDM2, the compound promotes the stabilization and activation of p53, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Study on MDM2 Inhibition : A study published in 2024 highlighted the efficacy of similar compounds in inhibiting MDM2 and activating p53, leading to significant tumor regression in xenograft models .
- Antibacterial Properties : Although primarily focused on anticancer activity, preliminary data suggest moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, indicating a broader pharmacological profile .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
